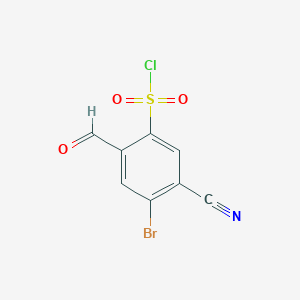
2,6-Dibromo-3,4-difluorophenylacetonitrile
描述
2,6-Dibromo-3,4-difluorophenylacetonitrile (DBDFPA) is an organofluorine compound that has been widely studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. It is a versatile building block for the synthesis of a variety of bioactive molecules, and has been used in the synthesis of a number of biologically active compounds. In addition, DBDFPA has been studied for its potential as a catalyst in a number of reactions, and has been shown to be effective in the formation of 1,2-difluoroethylene and other organofluorines.
科学研究应用
2,6-Dibromo-3,4-difluorophenylacetonitrile has been studied extensively for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. It has been used in the synthesis of a number of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been used in the synthesis of compounds with antifungal and antibacterial activity. In addition, this compound has been studied for its potential as a catalyst in a number of reactions, including the formation of 1,2-difluoroethylene and other organofluorines.
作用机制
The mechanism of action of 2,6-Dibromo-3,4-difluorophenylacetonitrile is not well understood. However, it is believed that the reaction of bromobenzene with 3,4-difluorobenzaldehyde is mediated by the formation of a bromonium ion, which is then attacked by the nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to have antifungal and antibacterial activity, as well as inhibitory activity against the enzyme acetylcholinesterase.
实验室实验的优点和局限性
The advantages of using 2,6-Dibromo-3,4-difluorophenylacetonitrile in laboratory experiments include its low cost, ease of synthesis, and versatility as a building block for the synthesis of a variety of compounds. The main limitation of using this compound in laboratory experiments is its lack of reactivity with some substrates, which can lead to low yields of the desired product.
未来方向
A number of potential future directions for the use of 2,6-Dibromo-3,4-difluorophenylacetonitrile include further research into its potential applications in the fields of medicinal chemistry and materials science, as well as its potential as a catalyst in a number of reactions. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and other therapeutic agents. Furthermore, the development of new synthetic methods for the production of this compound could lead to improved yields and reaction times. Finally, further research into the mechanism of action of this compound could lead to the development of more efficient and selective catalysts for the formation of organofluorines.
属性
IUPAC Name |
2-(2,6-dibromo-3,4-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-5-3-6(11)8(12)7(10)4(5)1-2-13/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQKWUMOHBNBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)CC#N)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















